molecular formula C11H16N2O4 B1683089 N-Boc-2-Maleimidoethylamine CAS No. 134272-63-2

N-Boc-2-Maleimidoethylamine

Cat. No.: B1683089
CAS No.: 134272-63-2
M. Wt: 240.26 g/mol
InChI Key: SNYRFQCLCLMCCG-UHFFFAOYSA-N
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Description

N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.25 g/mol. This compound is characterized by the presence of a maleimide group and a Boc-protected amine group, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

N-Boc-2-Maleimidoethylamine, also known as Mal-NH-Boc, is a chemical compound used in the synthesis of bifunctional maleimide linkers . The primary targets of this compound are proteins or other biomolecules that contain free thiol groups. The maleimide group in the compound reacts with these thiol groups to form stable thioether bonds.

Mode of Action

The compound interacts with its targets through a chemical reaction known as the Michael addition. In this reaction, the maleimide group of the compound acts as an electrophile and reacts with the nucleophilic thiol group on the target molecule. This results in the formation of a covalent bond, linking the two molecules together .

Result of Action

The molecular and cellular effects of Mal-NH-Boc’s action are primarily the result of its ability to covalently link two molecules together. This can be used to modify the function of proteins or other biomolecules, potentially leading to changes in cellular behavior. The specific effects would depend on the molecules that are being linked .

Action Environment

The action, efficacy, and stability of Mal-NH-Boc can be influenced by various environmental factors. For example, the presence of other reactive groups can compete with the thiol groups for reaction with the maleimide, potentially reducing the efficacy of the compound. Additionally, the pH of the environment can affect the reactivity of the maleimide and thiol groups, influencing the rate of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-Maleimidoethylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-maleimidoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in cleanroom environments to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Maleimidoethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group can react with nucleophiles such as thiols to form covalent bonds.

    Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols and bases such as triethylamine.

    Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: The major products are maleimide-thiol adducts, which are useful in bioconjugation and polymer chemistry.

    Deprotection Reactions: The major product is 2-maleimidoethylamine, which can be further utilized in various synthetic applications.

Scientific Research Applications

N-Boc-2-Maleimidoethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of bifunctional maleimide linkers, which are valuable in the development of advanced materials and drug delivery systems.

    Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.

    Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.

    Industry: this compound is utilized in the production of specialty polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)maleimide: This compound lacks the Boc protecting group and is more reactive towards nucleophiles.

    N-Boc-2-Aminoethylamine: This compound lacks the maleimide group and is primarily used as a protected amine intermediate.

Uniqueness

N-Boc-2-Maleimidoethylamine is unique due to the presence of both a maleimide group and a Boc-protected amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRFQCLCLMCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400314
Record name N-Boc-2-Maleimidoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134272-63-2
Record name N-Boc-2-Maleimidoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A toluene solution of Mitsunobu reagent (diethyl azodicarboxylate) (1.106 g/ml, 8.2 mmol, 1.29 ml) was gradually added to a tetrahydrofuran solution (25 ml) of triphenylphosphine (2.15 g, 8.2 mmol) at −78° C. To the thus obtained solution, a tetrahydrofuran solution (5 ml) of (2-hydroxyethyl)carbamic acid tert-butyl ester (1.32 g, 8.2 mmol) and maleimide (794 mg, 8.2 mmol) was added, followed by stirring at −78° C. for 5 minutes and further stirring at room temperature for 36 hours. The thus obtained reaction solution was concentrated, ether was added thereto, and the formed precipitate was removed by filtration. The thus obtained filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give 2-(maleimido)ethylcarbamic acid tert-butyl ester (531 mg, 2.53 mmol, yield 31%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mitsunobu reagent
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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